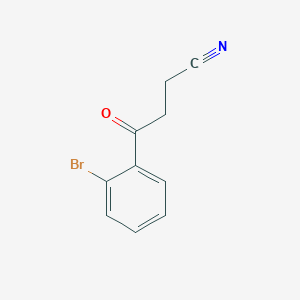

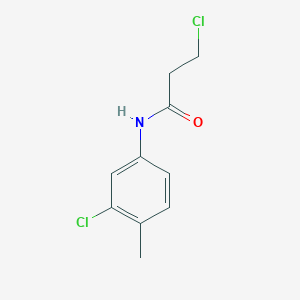

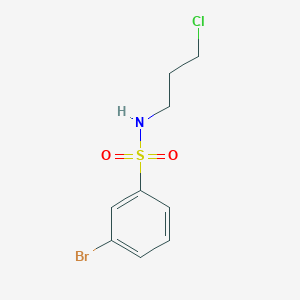

3-Bromo-N-(3-chloropropyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

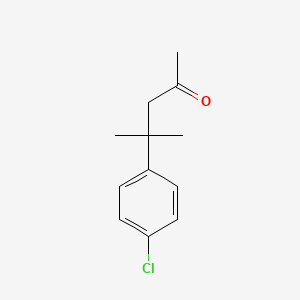

3-Bromo-N-(3-chloropropyl)benzenesulfonamide is a chemical compound with the molecular formula C9H11BrClNO2S and a molecular weight of 312.61 . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for 3-Bromo-N-(3-chloropropyl)benzenesulfonamide is 1S/C9H11BrClNO2S/c10-8-3-1-4-9(7-8)15(13,14)12-6-2-5-11/h1,3-4,7,12H,2,5-6H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

3-Bromo-N-(3-chloropropyl)benzenesulfonamide is a solid substance at room temperature . It has a molecular weight of 312.61 .Applications De Recherche Scientifique

Photodynamic Therapy Applications :

- Pişkin, Canpolat, and Öztürk (2020) synthesized zinc phthalocyanine substituted with benzenesulfonamide derivatives, demonstrating its potential as a Type II photosensitizer for cancer treatment in photodynamic therapy due to its high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Photocatalytic Applications :

- A study by Öncül, Öztürk, and Pişkin (2021) on zinc(II) phthalocyanine with new benzenesulfonamide derivatives highlighted its suitable and sufficient photosensitizing abilities for photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021).

Synthesis and Characterization in Chemical Research :

- Deng et al. (2021) conducted a study on the synthesis and characterization of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, illustrating its use in analytical chemistry and material science (Deng et al., 2021).

Potential in Medicinal Applications :

- Siddiqui et al. (2008) analyzed carbamoylsulfonamide derivatives, highlighting their potential for medicinal applications due to their stabilization by extensive intra- and intermolecular hydrogen bonds (Siddiqui et al., 2008).

Antibacterial and Antifungal Activities :

- Ranganatha et al. (2018) synthesized novel 5‑bromo‑2-chloropyrimidin-4-amine derivatives, evaluating their in vitro antibacterial and antifungal activities, showcasing the role of benzenesulfonamide derivatives in developing antimicrobial agents (Ranganatha et al., 2018).

Directed Metalation Group (DMG) in Organic Synthesis :

- Familoni (2002) discussed the role of benzenesulfonamide as a Directed Metalation Group in organic synthesis, illustrating its application in heterocyclic synthesis and in various chemical reactions (Familoni, 2002).

Safety And Hazards

The safety data sheet for 3-Bromo-N-(3-chloropropyl)benzenesulfonamide suggests that it should be handled with care. In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin or eyes, it should be washed off with plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced .

Propriétés

IUPAC Name |

3-bromo-N-(3-chloropropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrClNO2S/c10-8-3-1-4-9(7-8)15(13,14)12-6-2-5-11/h1,3-4,7,12H,2,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INZZPTJKKBQFPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)S(=O)(=O)NCCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650320 |

Source

|

| Record name | 3-Bromo-N-(3-chloropropyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-N-(3-chloropropyl)benzenesulfonamide | |

CAS RN |

929000-46-4 |

Source

|

| Record name | 3-Bromo-N-(3-chloropropyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.